3-O-Methyl-L-ascorbic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

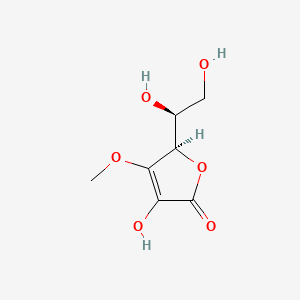

3-O-Methyl-L-ascorbic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O6 and its molecular weight is 190.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cosmetic Applications

Skin Whitening and Anti-Aging Effects

3-O-Methyl-L-ascorbic acid is primarily utilized in cosmetic products for its skin-whitening and anti-aging properties. Studies have shown that this compound can significantly reduce melanin production, thus aiding in the treatment of hyperpigmentation conditions such as melasma. A clinical study demonstrated that a formulation containing 5% of this compound led to a notable decrease in melanin content in treated areas compared to control groups .

Mechanisms of Action

The efficacy of this compound is attributed to its ability to:

- Enhance collagen synthesis : It stimulates the production of collagen, which is crucial for maintaining skin elasticity and firmness .

- Protect against UV damage : The compound exhibits photoprotective effects by reducing DNA damage in skin cells induced by UV radiation .

- Act as a radical scavenger : Its antioxidant properties help neutralize free radicals, thereby reducing oxidative stress on the skin .

Therapeutic Applications

Potential in Cancer Treatment

Research has indicated that derivatives of Vitamin C, including this compound, may play a role in cancer therapy. High doses of ascorbic acid have been linked with reduced tumor growth in certain studies. For instance, Linus Pauling's work suggested that intravenous administration of Vitamin C could enhance survival rates in cancer patients by acting as an antioxidant and modulating immune responses .

Role in Sepsis and Acute Respiratory Distress Syndrome

There is emerging evidence supporting the use of Vitamin C derivatives as adjunctive therapies for sepsis-induced acute respiratory distress syndrome (ARDS). Studies have reported that administering high doses of ascorbate can improve outcomes for patients suffering from severe infections, potentially through mechanisms involving oxidative stress reduction and immune modulation .

Biological Research Applications

Cellular Studies

In vitro studies have shown that this compound can stimulate fibroblast proliferation and collagen accumulation, which are essential for wound healing and tissue repair. For example, a study highlighted its effectiveness in promoting the formation of extracellular matrix components by skin fibroblasts, indicating its potential utility in regenerative medicine .

Antioxidant Properties

The compound's ability to scavenge reactive oxygen species (ROS) has been extensively studied. Research indicates that modifications at the hydroxyl groups enhance its antioxidant capacity, making it a valuable candidate for formulations aimed at combating oxidative stress-related disorders .

Table 1: Comparative Efficacy of this compound in Skin Treatments

Table 2: Mechanisms of Action for this compound

| Mechanism | Description |

|---|---|

| Collagen Synthesis | Stimulates fibroblast activity leading to increased collagen production |

| UV Protection | Reduces DNA damage from UV exposure |

| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress |

特性

分子式 |

C7H10O6 |

|---|---|

分子量 |

190.15 g/mol |

IUPAC名 |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C7H10O6/c1-12-6-4(10)7(11)13-5(6)3(9)2-8/h3,5,8-10H,2H2,1H3/t3-,5+/m0/s1 |

InChIキー |

HFSCYDMAVALOIA-WVZVXSGGSA-N |

異性体SMILES |

COC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |

正規SMILES |

COC1=C(C(=O)OC1C(CO)O)O |

同義語 |

3-O-methyl-L-ascorbic acid 3-O-methylascorbic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。